2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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Overview
Description
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to form the Boc-protected amino group.
Formation of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while deprotection yields the free amine.
Scientific Research Applications
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Material Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl group and the Boc-protected amino group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- 2-(4-Fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- 2-(4-Methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
Uniqueness
2-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence its reactivity and binding properties compared to similar compounds with different substituents on the phenyl ring.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-13(2,3)20-12(19)16-14(4,11(17)18)9-5-7-10(15)8-6-9/h5-8H,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDMYNYXKAUFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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